

# A Comparative Guide to the Preclinical and Clinical Outcomes of AZD-8529

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of **AZD-8529**, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2), with alternative therapeutic strategies. Experimental data from key studies are summarized to facilitate a comprehensive evaluation of its therapeutic potential.

### **Introduction to AZD-8529**

**AZD-8529** is a small molecule that acts as a positive allosteric modulator of the mGluR2 receptor.[1] This mechanism of action is being investigated for its potential to treat neuropsychiatric disorders, including schizophrenia and addiction, by modulating glutamate neurotransmission. The rationale behind this approach is that enhancing mGluR2 activity can dampen excessive glutamate release, a pathological feature implicated in these conditions.

## **Preclinical Efficacy and Safety**

Preclinical studies have explored the efficacy of **AZD-8529** in various animal models of neuropsychiatric disorders.

### Schizophrenia Models

In a murine model of schizophrenia, **AZD-8529** demonstrated the ability to reverse hyper-locomotion induced by phencyclidine (PCP), a non-competitive NMDA receptor antagonist that mimics psychosis-like symptoms.[1]



Table 1: Preclinical Efficacy of **AZD-8529** and a Comparator mGluR2 PAM in the Phencyclidine (PCP)-Induced Hyperlocomotion Model

| Compound                   | Animal Model | Doses Tested                  | Outcome                                           | Reference        |
|----------------------------|--------------|-------------------------------|---------------------------------------------------|------------------|
| AZD-8529                   | Mouse        | 57.8 to 115.7<br>mg/kg (s.c.) | Reversed PCP-<br>induced hyper-<br>locomotion.[1] | AstraZeneca      |
| JNJ-40411813<br>(ADX71149) | Mouse        | Not specified                 | Inhibited PCP-induced hyperlocomotion. [2][3]     | Lavreysen et al. |

Note: Data for **AZD-8529** and JNJ-40411813 are from separate studies and not from a head-to-head comparison.

### **Addiction Models**

**AZD-8529** has also been evaluated in preclinical models of addiction, showing promise in reducing drug-seeking behaviors.

## Safety Profile

Preclinical safety studies of up to 3 months in duration have been conducted on **AZD-8529**. Findings include reversible effects on the testis in rats and dogs, cataracts in rats after 3 months of treatment, and mild effects on the liver and ovary at high doses.

### **Clinical Outcomes**

The clinical development of **AZD-8529** has primarily focused on its potential as a treatment for schizophrenia.

### Efficacy in Schizophrenia

A 28-day, Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of **AZD-8529** in patients with schizophrenia. The study also included an active comparator arm with risperidone, an established atypical antipsychotic. The



primary outcome measure was the change in the Positive and Negative Syndrome Scale (PANSS) total score.

The results of this trial showed that **AZD-8529** did not lead to a statistically significant improvement in PANSS scores compared to placebo.[4][5] In contrast, risperidone demonstrated a significant reduction in PANSS scores, confirming the study's ability to detect an antipsychotic effect.[4][5]

Table 2: Clinical Efficacy of AZD-8529 vs. Risperidone in a Phase 2 Schizophrenia Trial

| Treatment<br>Group  | N  | Baseline<br>PANSS Total<br>Score (Mean ±<br>SD) | Change from Baseline in PANSS Total Score (Mean ± SD) | p-value vs.<br>Placebo |
|---------------------|----|-------------------------------------------------|-------------------------------------------------------|------------------------|
| AZD-8529 (40<br>mg) | 55 | 93.5 ± 10.4                                     | -13.1 ± 14.8                                          | Not Significant        |
| Risperidone (4 mg)  | 54 | 94.2 ± 10.3                                     | -21.1 ± 16.5                                          | <0.05                  |
| Placebo             | 56 | 93.8 ± 11.2                                     | -14.3 ± 15.9                                          | -                      |

Data adapted from Litman et al. (2016).

### Safety and Tolerability in Humans

In clinical trials with healthy volunteers, **AZD-8529** was administered at single doses up to 310 mg and repeated doses up to 250 mg once daily for 15 days.[1] The reported adverse events were generally mild and included headache and gastrointestinal issues.[1] In patients with schizophrenia, the most common adverse events reported with 40 mg of **AZD-8529** administered every other day for 28 days were headache, schizophrenia-related symptoms, and dyspepsia.[1]

# Experimental Protocols Phencyclidine (PCP)-Induced Hyperlocomotion in Mice



This preclinical model is widely used to screen for potential antipsychotic activity.

Workflow:



Click to download full resolution via product page

PCP-Induced Hyperlocomotion Workflow

## Phase 2 Clinical Trial in Schizophrenia

The clinical trial for **AZD-8529** in schizophrenia followed a standard design for evaluating the efficacy and safety of a novel antipsychotic candidate.

Workflow:





Click to download full resolution via product page

Schizophrenia Phase 2 Trial Workflow

# Mechanism of Action: mGluR2 Signaling Pathway







**AZD-8529** positively modulates the mGluR2 receptor, which is a G-protein coupled receptor (GPCR) typically located on presynaptic terminals. Activation of mGluR2 by glutamate is enhanced in the presence of **AZD-8529**. This leads to the activation of an associated inhibitory G-protein (Gi/o).

The activated Gi/o protein inhibits adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP).[6] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA). Ultimately, this signaling cascade results in the inhibition of voltage-gated calcium channels, which reduces the release of glutamate from the presynaptic terminal. By dampening excessive glutamate release, mGluR2 activation is thought to restore synaptic homeostasis.





Click to download full resolution via product page

mGluR2 Signaling Pathway



### Conclusion

Preclinical studies with **AZD-8529** showed promising activity in animal models of psychosis and addiction. However, these findings did not translate into clinical efficacy in a Phase 2 trial for schizophrenia. While the drug was well-tolerated, it failed to demonstrate a significant improvement in symptoms compared to placebo. In contrast, the active comparator, risperidone, showed a clear antipsychotic effect. These results suggest that positive allosteric modulation of the mGluR2 receptor alone, at least with the dosing and patient population studied for **AZD-8529**, may not be a sufficient therapeutic strategy for the acute treatment of schizophrenia. Further research may be needed to explore the potential of this mechanism in different patient subpopulations or in combination with other therapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD8529 [openinnovation.astrazeneca.com]
- 2. Preclinical evaluation of the antipsychotic potential of the mGlu2-positive allosteric modulator JNJ-40411813 PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD8529, a positive allosteric modulator at the mGluR2 receptor, does not improve symptoms in schizophrenia: A proof of principle study PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Preclinical and Clinical Outcomes of AZD-8529]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666240#correlating-azd-8529-preclinical-and-clinical-outcomes]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com